molecular formula C6H10F2O2 B1271617 Butyl 2,2-difluoroacetate CAS No. 368-35-4

Butyl 2,2-difluoroacetate

Cat. No. B1271617
CAS RN: 368-35-4
M. Wt: 152.14 g/mol
InChI Key: GVBWFXWJTVAKMW-UHFFFAOYSA-N
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Description

Butyl 2,2-difluoroacetate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions can provide insight into its potential characteristics and behavior. For instance, the synthesis and structural analysis of tri-n-butyltin 2,6-difluorobenzoate, as described in the first paper, involves the use of butyl groups and difluorinated aromatic structures, which may share some reactivity patterns with butyl 2,2-difluoroacetate . The second paper discusses the trifluoroacetolysis of 3-methyl-2-butyl tosylate, leading to the formation of products that include butyl groups and trifluoroacetate moieties . These studies provide a foundation for understanding the synthesis and reactivity of compounds that are structurally related to butyl 2,2-difluoroacetate.

Synthesis Analysis

The synthesis of compounds related to butyl 2,2-difluoroacetate can be complex, as evidenced by the detailed synthesis of tri-n-butyltin 2,6-difluorobenzoate . The process involves the formation of a macrocyclic tetramer with a unique 16-membered Sn4C4O8 ring. Although the synthesis of butyl 2,2-difluoroacetate itself is not described, the methodologies used in the synthesis of related compounds, such as the use of butyl groups and difluorinated moieties, could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of tri-n-butyltin 2,6-difluorobenzoate provides insights into the coordination environment of tin atoms in the presence of butyl groups and difluorinated aromatic rings . The tin atoms are five-coordinated with distorted trigonal bipyramidal geometries. This information, while not directly related to butyl 2,2-difluoroacetate, suggests that difluorinated compounds can exhibit complex geometries and coordination patterns.

Chemical Reactions Analysis

The trifluoroacetolysis of 3-methyl-2-butyl tosylate results in the formation of products that include butyl trifluoroacetate . This reaction demonstrates the potential reactivity of butyl groups in the presence of trifluoroacetate, which is structurally similar to difluoroacetate. The kinetic isotope effects observed in the study provide additional information on the reaction mechanism and the stability of the carbocation intermediates, which could be relevant to the reactivity of butyl 2,2-difluoroacetate.

Physical and Chemical Properties Analysis

While the physical and chemical properties of butyl 2,2-difluoroacetate are not directly reported in the provided papers, the properties of related compounds can offer some predictions. For example, the crystal structure and space group information of tri-n-butyltin 2,6-difluorobenzoate suggest that difluorinated compounds can form stable crystalline structures under certain conditions . The rates of trifluoroacetolysis and the product distribution in the second paper indicate that the presence of fluorine atoms can significantly affect the reactivity and stability of the compounds . These findings could be extrapolated to infer the potential properties of butyl 2,2-difluoroacetate, such as its reactivity, stability, and crystalline behavior.

Scientific Research Applications

Difluorocarbene Reagent Preparation and Use

Butyl 2,2-difluoroacetate has been utilized in the preparation of a new difluorocarbene reagent, specifically Trimethylsilyl 2‐Fluorosulfonyl‐2,2‐Difluoroacetate. This reagent has applications in difluorocyclopropanation and the creation of difluorocyclopropane compounds, demonstrating its versatility in organic synthesis (Dolbier, Tian, Duan, & Chen, 2003).

Role in Coumarin Syntheses

Butyl 2,2-difluoroacetate is instrumental in the synthesis of coumarin derivatives through the Pechmann condensation process. This process benefits from reduced reaction times and enhanced efficiency, showcasing the compound's potential in facilitating complex organic syntheses (Potdar, Mohile, & Salunkhe, 2001).

Peptide Synthesis

In peptide synthesis, Butyl 2,2-difluoroacetate contributes to the efficient handling of various protective groups, enhancing the synthesis process. This role is crucial in developing peptides with specific properties, illustrating its impact in bioorganic chemistry (Sakakibara et al., 1967).

Synthesis of Difluoroallenes

The compound is used in the synthesis of 1,1-difluoroallenes, an important class of compounds in organic chemistry. This process involves the difluorovinylidenation of aldehydes and ketones, highlighting its role in facilitating complex chemical transformations (Yokota et al., 2009).

Use in Gas Chromatographic Analysis

In analytical chemistry, Butyl 2,2-difluoroacetate aids in the gas chromatographic/mass spectrometric analysis of physiological compounds. Its utilization ensures accurate and reliable analytical results, crucial in various research applications (Schwenk et al., 1984).

Electroreductive Defluorination

The compound finds use in the electroreductive defluorination of ketones and acid derivatives. This process demonstrates its potential in synthetic organic chemistry, particularly in the formation of difluoroacetates (Uneyama et al., 1999).

Future Directions

Butyl 2,2-difluoroacetate is increasingly being used in industry and scientific experiments. It is an intermediate in the synthesis of pharmaceuticals and high-energy materials, suggesting potential future applications in these areas .

properties

IUPAC Name

butyl 2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBWFXWJTVAKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378462
Record name butyl 2,2-difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2,2-difluoroacetate

CAS RN

368-35-4
Record name Butyl 2,2-difluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name butyl 2,2-difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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